

ZY-19489: A Technical Whitepaper on its Antimalarial Properties

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Compound of Interest

Compound Name: *Sutidiazine*

Cat. No.: *B10788896*

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Introduction

ZY-19489 is a novel, potent antimalarial compound belonging to the triaminopyrimidine class, currently under clinical development.^{[1][2][3]} It has demonstrated significant activity against both *Plasmodium falciparum* and *P. vivax*, including strains resistant to current frontline therapies.^{[4][5]} This document provides a comprehensive technical overview of the available data on ZY-19489's antimalarial properties, focusing on quantitative data, experimental methodologies, and relevant biological pathways.

Quantitative Antimalarial Performance

The efficacy of ZY-19489 has been evaluated through in vitro assays and in a human volunteer infection study. The key quantitative findings are summarized below.

In Vitro Activity

Parameter	Value	Parasite Stage	Reference
IC50	9 nM	Asexual Blood Stage of <i>P. falciparum</i>	[6]
Activity against liver schizonts (<i>P. berghei</i>)	Inactive (IC50 >10µM)	Liver Stage	[6]
Activity against liver schizonts and hypnozoites (<i>P. cynomolgi</i>)	Inactive (IC50 >10µM)	Liver Stage	[6]

In Vivo Efficacy (Mouse Model)

Parameter	Value	Animal Model	Reference
ED99	<30 mg/kg	Mouse model of <i>P. falciparum</i> malaria	[1][6]

Clinical Efficacy (Volunteer Infection Study)

A study in healthy volunteers infected with *P. falciparum* demonstrated rapid parasite clearance. [7]

Dose	Number of Participants	Recrudescence	Parasite Clearance Half-life
200 mg	5	4	~7 hours
300 mg	8	5	~7 hours
900 mg	2	0	~7 hours

Simulations based on pharmacokinetic-pharmacodynamic modeling predict that a single 1100 mg dose could clear baseline parasitemia by a factor of 109.[2][3]

Pharmacokinetic Properties

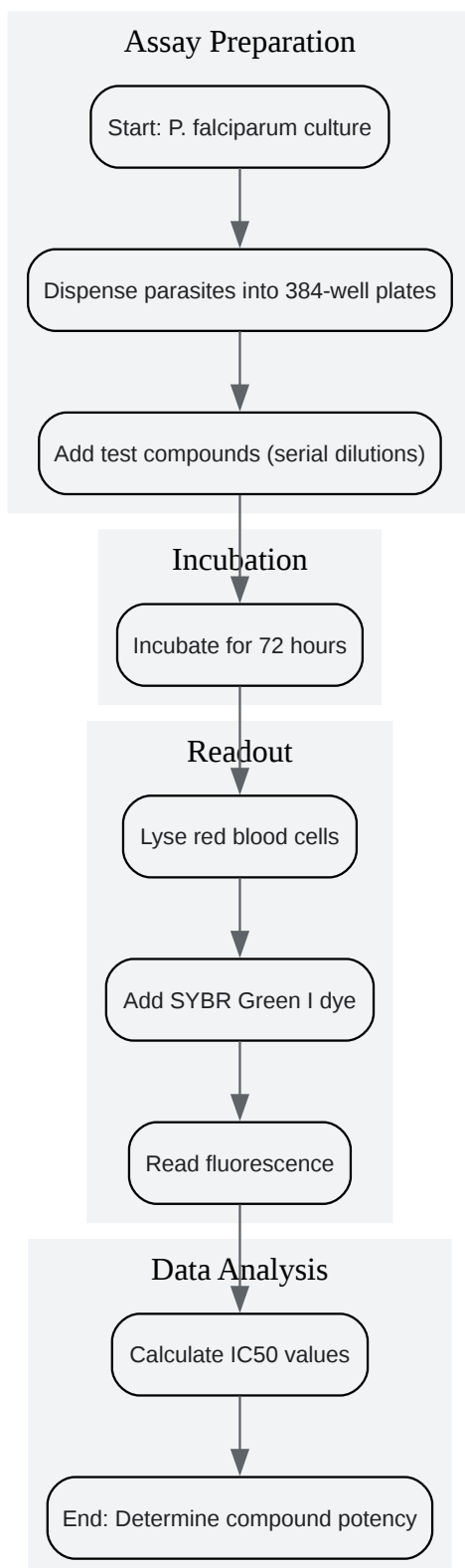
The pharmacokinetic profile of ZY-19489 was assessed in a first-in-human, single ascending dose study.^[2]^[3]

Dose Range	Maximum Plasma Concentration (Tmax)	Elimination Half-life
25 mg - 1500 mg	5-9 hours	50-97 hours

Experimental Protocols

In Vitro Antimalarial Activity Assay (General Protocol)

While the specific protocol for ZY-19489's initial screening is not detailed in the available literature, a typical high-throughput screening protocol for asexual blood-stage *P. falciparum* is as follows:

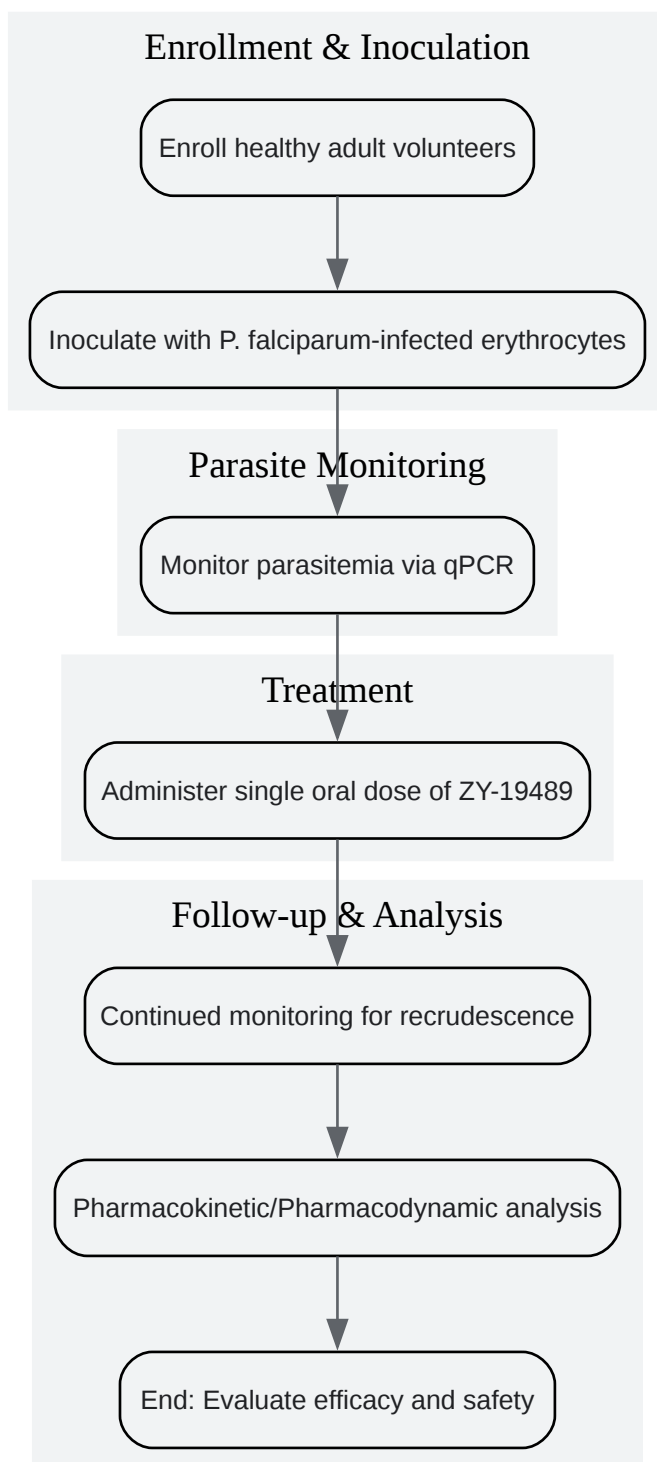


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Caption: Generalized workflow for in vitro antimalarial drug screening.

Volunteer Infection Study Protocol

The clinical evaluation of ZY-19489's antimalarial activity was conducted using an induced blood-stage malaria model in healthy volunteers.^{[2][3]}

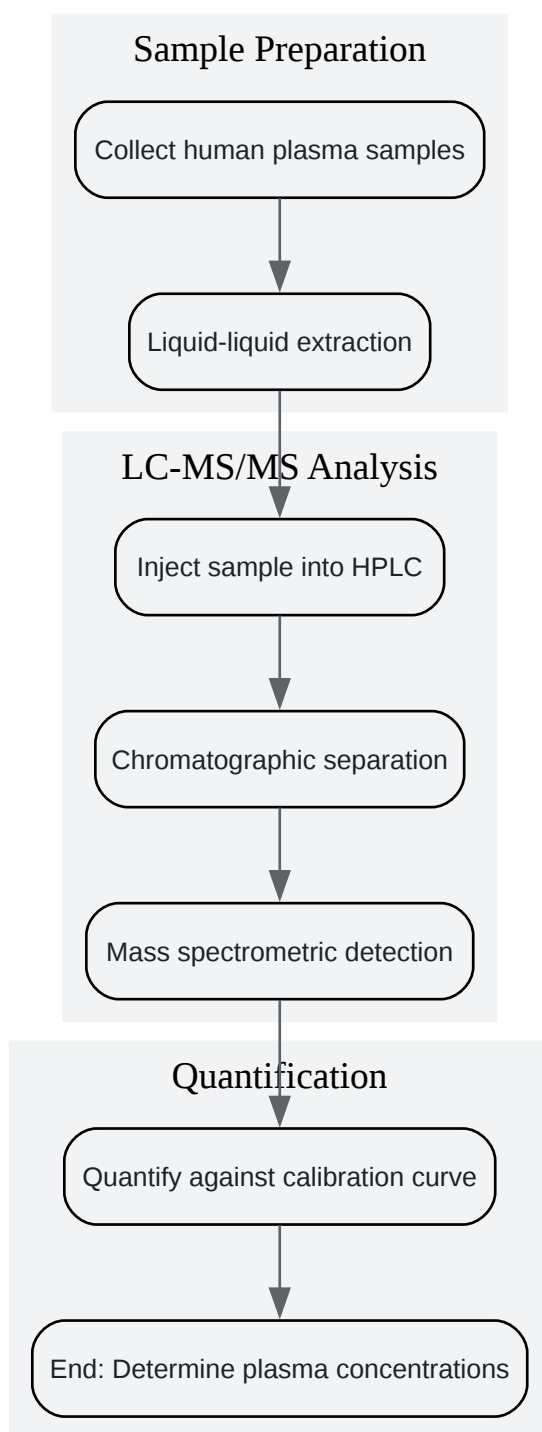


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Caption: Workflow of the ZY-19489 volunteer infection study.

Pharmacokinetic Analysis Protocol

Plasma concentrations of ZY-19489 and its active metabolite were determined using a validated LC-MS/MS method.[8]

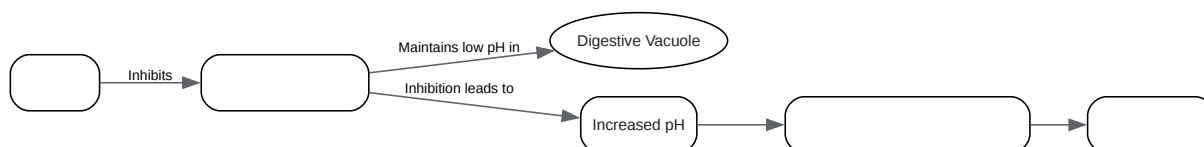


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Caption: Workflow for pharmacokinetic analysis of ZY-19489.

Mechanism of Action

The precise mechanism of action for ZY-19489 is currently unknown, though it is described as novel.^[9] Research on the broader class of triaminopyrimidine antimalarials suggests a potential target. Whole-genome sequencing of resistant *P. falciparum* mutants has implicated the vacuolar ATP synthase as a genetic determinant of resistance.^[1] This suggests that ZY-19489 may disrupt parasite ion homeostasis.

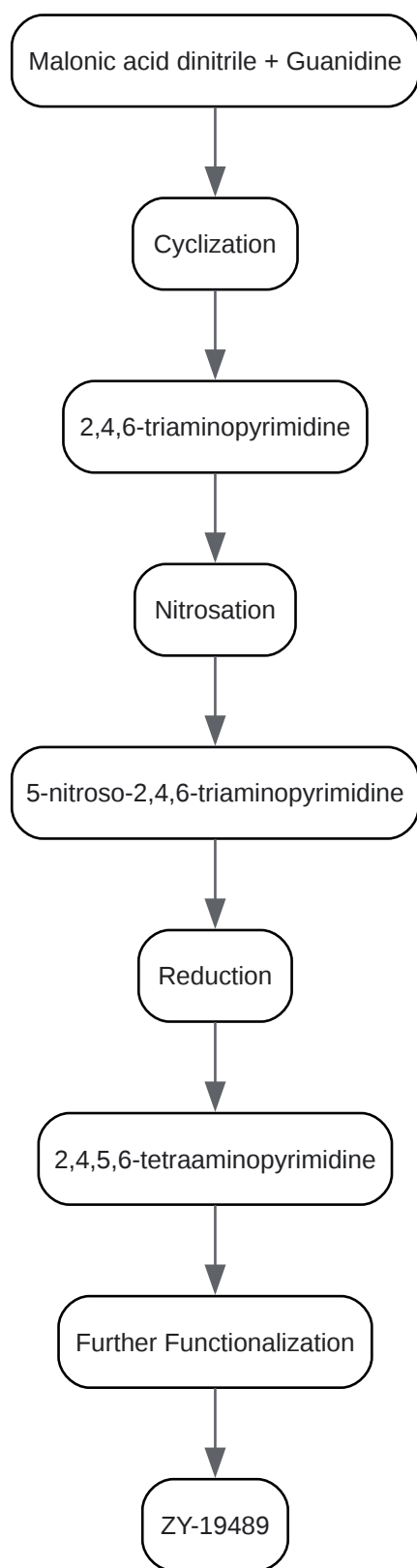


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Caption: Hypothetical mechanism of action for ZY-19489.

Synthesis

The synthesis of ZY-19489 is a multi-step process. A detailed synthetic route has been described in patent literature. A simplified, high-level overview of the synthesis of the triaminopyrimidine core is presented below.



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Caption: Simplified synthesis pathway for the triaminopyrimidine core.

Conclusion

ZY-19489 is a promising new antimalarial candidate with potent activity against drug-resistant malaria parasites. Its long half-life supports the potential for a single-dose cure. Further research is needed to fully elucidate its mechanism of action and to continue its clinical development, potentially in combination with other antimalarial agents.

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